molecular formula C19H16O B14360784 1-Propanone, 3-(1-naphthalenyl)-1-phenyl- CAS No. 96550-91-3

1-Propanone, 3-(1-naphthalenyl)-1-phenyl-

Cat. No.: B14360784
CAS No.: 96550-91-3
M. Wt: 260.3 g/mol
InChI Key: ZBOAAXGNGPABFW-UHFFFAOYSA-N
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Description

1-Propanone, 3-(1-naphthalenyl)-1-phenyl- is an organic compound with the molecular formula C19H16O It is a ketone that features a naphthalene ring and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanone, 3-(1-naphthalenyl)-1-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene and benzene are reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-Propanone, 3-(1-naphthalenyl)-1-phenyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(1-naphthalenyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

1-Propanone, 3-(1-naphthalenyl)-1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(1-naphthalenyl)-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 1-(4-methoxyphenyl)-3-(1-naphthalenyl)
  • 1-Propanone, 3-chloro-1-(1-naphthalenyl)
  • 1-Propanone, 3-hydroxy-1-(1,2,4a,5,6,7,8,8a-octahydro-2,5-dihydroxy-1,2,6-trimethyl-1-naphthalenyl)

Uniqueness

1-Propanone, 3-(1-naphthalenyl)-1-phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a naphthalene ring and a phenyl group attached to a propanone backbone makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

96550-91-3

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

3-naphthalen-1-yl-1-phenylpropan-1-one

InChI

InChI=1S/C19H16O/c20-19(17-8-2-1-3-9-17)14-13-16-11-6-10-15-7-4-5-12-18(15)16/h1-12H,13-14H2

InChI Key

ZBOAAXGNGPABFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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